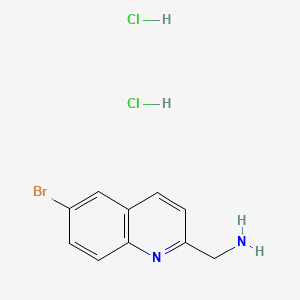
1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C10H10BrN2·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
化学反应分析
Types of Reactions
1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with varying properties.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .
科学研究应用
1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用机制
The mechanism of action of 1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
相似化合物的比较
Similar Compounds
(7-Bromoquinolin-6-yl)methanamine dihydrochloride: Similar in structure but with the bromine atom at a different position on the quinoline ring.
(6-Bromoquinolin-8-yl)methanamine dihydrochloride:
Uniqueness
1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride is unique due to its specific bromination pattern and the presence of the methanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .
生物活性
1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a quinoline moiety with a bromo substituent and a methanamine functional group. Its molecular formula is C10H9BrN2·2HCl, and it possesses unique reactivity due to the presence of both the bromo and amine groups. This structural configuration is crucial for its biological activity, allowing it to interact with various molecular targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced microbial growth and potential anticancer effects. For instance, it interacts with Hsp90, a chaperone protein that plays a critical role in cancer cell survival and proliferation .
- Receptor Modulation : It can modulate receptor functions, impacting various signaling pathways involved in cell growth and survival. This dual action enhances its potential as a therapeutic agent in treating diseases such as cancer.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes its activity against selected cell lines:
These findings indicate that the compound not only inhibits cancer cell growth but also induces apoptosis, making it a promising candidate for further development.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It displays significant activity against various pathogens by inhibiting key enzymes involved in microbial growth. This aspect is particularly relevant in the context of drug-resistant infections, where traditional antibiotics may fail.
Case Studies
Several studies have elucidated the biological activity of this compound:
- Study on Breast Cancer Cells : In vitro assays demonstrated that treatment with the compound resulted in a marked decrease in cell viability in MDA-MB-231 cells. The study reported an IC50 value of 28 µM, indicating effective cytotoxicity at low concentrations .
- Mechanistic Insights : A detailed investigation into the mode of action revealed that the compound leads to mitochondrial membrane disruption in cancer cells, which is crucial for inducing apoptosis without triggering heat shock responses .
- Synergistic Effects : Research also explored the potential synergistic effects when combined with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer types when used in combination therapies .
属性
分子式 |
C10H11BrCl2N2 |
|---|---|
分子量 |
310.01 g/mol |
IUPAC 名称 |
(6-bromoquinolin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10;;/h1-5H,6,12H2;2*1H |
InChI 键 |
CLAXWPCVRIJWED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)CN)C=C1Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















